Gestodene Sulfate Sodium Salt

Description

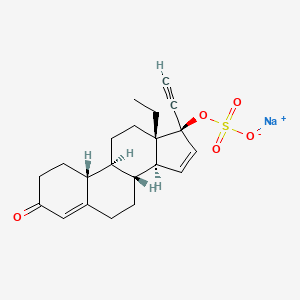

Gestodene Sulfate Sodium Salt (C₂₁H₂₅O₅S⁻·Na⁺, CAS 1259126-61-8) is a synthetic progestogen and third-generation oral contraceptive (OC) derivative. With a molecular weight of 412.475 g/mol, it exhibits antiparasitic activity against intestinal pathogens like Cryptosporidium and Giardia intestinalis via inhibition of anaerobic energy metabolism enzymes . Notably, gestodene acts as a positive allosteric modulator (PAM) of PAR1 (Protease-Activated Receptor 1), enhancing thrombin-induced platelet aggregation and increasing venous thrombosis risk .

Properties

IUPAC Name |

sodium;[(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-17-yl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5S.Na/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,4-2)26-27(23,24)25;/h2,10,12-13,16-19H,3,5-9,11H2,1H3,(H,23,24,25);/q;+1/p-1/t16-,17+,18+,19-,20-,21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLWWIWNVHHIBER-YIAHKXKMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CCC34.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1C=C[C@]2(C#C)OS(=O)(=O)[O-])CCC4=CC(=O)CC[C@H]34.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675625 | |

| Record name | Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259126-61-8 | |

| Record name | Sodium (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl sulfate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Structure of Gestodene

Gestodene (17α-ethynyl-17β-hydroxy-18-methyl-4,15-estradien-3-one) features a steroidal backbone with critical functional groups:

The presence of the 17β-hydroxyl group provides a target site for sulfation, a common modification to enhance water solubility for intravenous formulations.

Synthesis of Gestodene: Precursor to Sulfated Forms

Key Steps in Gestodene Synthesis

Patents and outline a multi-step synthesis starting from (-)-estra-1,3,5(10),8-tetraen-3-methoxy-18-methyl-17β-hydroxy:

This pathway achieves an overall yield of 38–42% with ≥98% purity after crystallization.

Theoretical Pathways for Gestodene Sulfation

Sulfation of the 17β-Hydroxyl Group

Challenges in Sulfated Derivative Characterization

Analytical Considerations

Patent details HPLC methods for conjugated estrogen sulfates, adaptable for gestodene sulfate analysis:

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm |

| Mobile Phase | 72:28 (v/v) 10mM NH₄Ac:MeCN |

| Flow Rate | 1.2 mL/min |

| Detection | UV at 280 nm |

This system resolves sulfate esters with ≤0.5% peak tailing.

Stability and Purification Challenges

Degradation Pathways

Sulfated steroids exhibit three primary degradation routes:

Purification Strategy:

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions: Gestodene Sulfate Sodium Salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various metabolites and derivatives of gestodene, which can have different pharmacological properties .

Scientific Research Applications

Gestodene Sulfate Sodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of steroidal chemistry and synthetic methodologies.

Biology: It is employed in the study of hormone-receptor interactions and the development of hormonal therapies.

Industry: It is used in the production of contraceptive devices such as intravaginal rings.

Mechanism of Action

Gestodene Sulfate Sodium Salt exerts its effects by binding to progesterone receptors in the body. This binding activates the receptor, leading to changes in gene expression that result in the suppression of ovulation and alterations in the endometrial lining. The compound also modulates the activity of protease-activated receptor 1 (PAR1), enhancing platelet aggregation .

Comparison with Similar Compounds

Gestodene vs. Levonorgestrel and Desogestrel

Gestodene, levonorgestrel, and desogestrel are structurally related third-generation progestogens used in OCs. Key differences include:

Gestodene’s enhanced PAR1 activity correlates with its 1.6-fold and 1.5-fold higher potency compared to levonorgestrel and desogestrel, respectively, at 10 μM . Molecular docking reveals gestodene binds PAR1’s allosteric site, distinct from the orthosteric site targeted by antagonists like vorapaxar .

Mechanistic Differences

- Gestodene : Enhances PAR1-AP-induced calcium signaling, ERK1/2 phosphorylation, and receptor internalization in platelets and HT29 cells .

- Levonorgestrel/Desogestrel: Moderate PAR1 potentiation but lack gestodene’s allosteric binding specificity .

Comparison with Other Sulfate Sodium Salts

Pharmacologically Active Sulfates

Non-Pharmacological Sulfates

Physicochemical and Structural Analysis

| Property | Gestodene Sulfate | 19-Nortestosterone Sulfate | SDS |

|---|---|---|---|

| LogP | 4.22 | Not reported | Hydrophilic |

| Hydrogen Bond Donors | 0 | 1 | 0 |

| Stereocenters | 6 | 6 | 0 |

| Biological Target | PAR1 | Androgen receptor | N/A |

Gestodene’s lack of hydrogen bond donors and high stereochemical complexity may enhance membrane penetration compared to 19-nortestosterone sulfate, which has lower molecular weight but similar stereocenters .

Biological Activity

Gestodene Sulfate Sodium Salt is a derivative of gestodene, a synthetic progestin commonly used in hormonal contraceptives. This compound has garnered attention for its biological activity, particularly in relation to its interactions with the progesterone receptor and its implications in therapeutic applications.

Target and Mode of Action

this compound primarily targets the progesterone receptor (PR). Upon binding to this receptor, it acts as an activator , leading to a cascade of biological effects. The activation of the PR results in altered gene expression, which influences various physiological processes such as endometrial changes and cervical mucus modification, making it less favorable for implantation and impeding sperm passage to the uterus.

Biochemical Pathways

The activation of the progesterone receptor by gestodene initiates several biochemical pathways:

- Gene Expression Alteration : Changes in gene transcription that affect reproductive functions.

- Cellular Effects : Influences cellular signaling pathways, impacting processes like cell proliferation and differentiation.

Pharmacokinetics

Gestodene exhibits high oral bioavailability, ranging from 87% to 111% , with an average of 96% . Peak plasma concentrations are typically reached within 1 to 4 hours post-administration. The compound is highly protein-bound (approximately 98% ), primarily to sex hormone-binding globulin (SHBG) and albumin .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Primary Target | Progesterone Receptor |

| Bioavailability | 87% - 111%, average 96% |

| Peak Plasma Levels | 1 - 4 hours post-dose |

| Protein Binding | 98% (64% to SHBG, 34% to albumin) |

| Cellular Effects | Alters gene expression, modifies endometrial lining |

| Pharmacological Effects | Reduces likelihood of implantation, thickens cervical mucus |

Case Studies and Clinical Research

Several clinical studies have evaluated the efficacy and safety profile of gestodene-containing contraceptives. One notable study compared a monophasic oral contraceptive containing gestodene with another containing desogestrel. Results indicated that the gestodene group exhibited significantly better cycle control, lower incidence of breakthrough bleeding, and fewer subjective side effects .

Key Findings from Clinical Trials:

- Cycle Control : The gestodene group had an 86.4% report of normal cycles without breakthrough bleeding compared to 76.7% in the desogestrel group.

- Side Effects : Fewer women in the gestodene group reported nuisance side effects during treatment cycles .

- Efficacy : No pregnancies occurred during the study period among participants using either formulation.

Q & A

Q. What methodologies quantify the environmental persistence of this compound in wastewater systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.